molecular formula C8H12O2 B13816331 2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI)

2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI)

Cat. No.: B13816331
M. Wt: 140.18 g/mol
InChI Key: KUCXMJJFKRRAEY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) typically involves multiple steps:

    Formation of the Alkyne Group: The initial step involves the formation of the alkyne group through dehydrohalogenation of a suitable precursor.

    Epoxidation: The alkyne is then subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) undergoes various types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Halides, amines

Scientific Research Applications

2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(3-methoxyprop-1-ynyl)-3-methyloxetane

InChI

InChI=1S/C8H12O2/c1-7-6-10-8(7)4-3-5-9-2/h7-8H,5-6H2,1-2H3

InChI Key

KUCXMJJFKRRAEY-UHFFFAOYSA-N

Canonical SMILES

CC1COC1C#CCOC

Origin of Product

United States

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